Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
Description
Historical Development of Piperidine-Based Pharmacological Agents
Piperidine, a six-membered heterocyclic amine, has served as a foundational scaffold in medicinal chemistry since its isolation from black pepper alkaloids in 1850. The compound’s structural versatility enabled its integration into diverse therapeutic classes, as exemplified by pivotal milestones:
Table 1: Key Historical Developments in Piperidine-Based Drug Discovery
The hydrogenation of pyridine to piperidine provided industrial-scale access to this scaffold, while chiral modifications (e.g., 2-methylpiperidine derivatives) enhanced pharmacokinetic profiles in checkpoint kinase 1 (CHK1) inhibitors. Piperidine’s ability to adopt chair conformations further enabled precise spatial alignment of pharmacophores, critical for target engagement in central nervous system (CNS) therapeutics.
Emergence of Phenyl Piperidine Carboxylates in Medicinal Chemistry
Phenyl piperidine carboxylates represent a strategic fusion of aromatic and alicyclic motifs, first synthesized via nucleophilic acyl substitution between piperidine and phenyl chloroformate. Their development accelerated due to three key advantages:
- Enhanced Metabolic Stability : The carbamate linkage resists esterase hydrolysis compared to simpler esters, as demonstrated in prodrugs like diphenoxylate.
- Conformational Restriction : X-ray crystallography reveals a 49.55° dihedral angle between phenyl and piperidine rings in phenyl piperidine-1-carboxylate, preorganizing the molecule for target binding.
- Dual Functionalization : The 4-position allows simultaneous derivatization, exemplified by 4-phenylpiperidine-4-carboxylic acid’s role in opioid receptor modulation.
Table 2: Synthetic Routes to Phenyl Piperidine Carboxylate Derivatives
These synthetic advances enabled systematic exploration of structure-activity relationships (SAR), particularly in CNS-targeting agents where lipid solubility and hydrogen-bonding capacity are paramount.
Research Significance and Objectives
The target compound, phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, embodies four strategic design elements:
- Piperidine Core : Optimizes blood-brain barrier penetration via balanced lipophilicity.
- Carbamate Linkage : Enhances metabolic stability over ester-based prodrugs.
- Acetamidophenyl Moiety : Mimics acetylated lysine residues, potentially inhibiting bromodomain-containing proteins.
- Oxoacetamido Spacer : Facilitates hydrogen bonding with kinase ATP pockets, as observed in CHK1 inhibitors.
Primary research objectives include:
- Quantifying binding affinity for dual kinase/epigenetic targets
- Optimizing the methylene bridge length between piperidine and acetamidophenyl groups
- Assessing torsional strain effects via comparative molecular dynamics simulations
Target Compound in the Context of Piperidine Derivative Research
Structurally, the target molecule integrates features from three pharmacological lineages:
Table 3: Structural Motifs and Their Pharmacological Heritage
The 4-((2-oxyacetamido)methyl) substitution parallels “molecular connector” strategies used in bivalent kinase inhibitors, where flexible spacers bridge two pharmacophoric elements. Crystallographic data on analogous compounds suggests the acetamidophenyl group occupies allosteric pockets through NH···O=C interactions, while the piperidine carbamate stabilizes the protein-ligand complex via hydrophobic stacking.
Properties
IUPAC Name |
phenyl 4-[[[2-(3-acetamidoanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c1-16(28)25-18-6-5-7-19(14-18)26-22(30)21(29)24-15-17-10-12-27(13-11-17)23(31)32-20-8-3-2-4-9-20/h2-9,14,17H,10-13,15H2,1H3,(H,24,29)(H,25,28)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVULHNWQXMFLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Piperidine Core: Starting with piperidine, the core structure is functionalized through a series of reactions including alkylation and acylation.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Amide Bond Formation: The amide bonds are formed through condensation reactions between amines and carboxylic acids or their derivatives.
Final Esterification: The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Biological Research: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industrial Chemistry: It can serve as a building block for the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in substituent groups on the aromatic rings, ester moieties, and side-chain modifications. These variations influence physicochemical properties, binding affinity, and pharmacokinetics. Key analogs include:
Phenyl 4-((2-((2-chlorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Substituent : 2-chlorobenzyl group replaces the 3-acetamidophenyl.
- Reduced hydrogen-bonding capacity compared to the acetamido group, which may decrease target affinity in polar environments. Increased lipophilicity (higher logP) due to the hydrophobic chlorine substituent.
Ethyl 4-({(2-fluorophenyl)aminoacetyl}amino)-1-piperidinecarboxylate
- Substituent : 2-fluorophenyl group and ethyl ester.
- Impact: Fluorine’s electronegativity may improve metabolic stability by resisting oxidative degradation. Ethyl ester vs. phenyl ester: Ethyl esters are generally more prone to hydrolysis, leading to shorter half-lives in vivo.
tert-butyl-4-(((1,3-dioxoisoindolin-2-yl)oxy)(phenyl)methyl)piperidine-1-carboxylate
- Substituent : Bulky tert-butyl and dioxoisoindolinyl groups.
- The dioxoisoindolinyl moiety introduces rigidity, which may restrict conformational flexibility and alter binding kinetics.
Physicochemical and Pharmacokinetic Properties (Hypothetical Data)
| Compound Name | Substituent | Ester Group | Molecular Weight (g/mol) | Predicted logP | Aqueous Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | 3-acetamidophenyl | Phenyl | ~445.5 | 2.8 | 0.12 |
| Phenyl 4-((2-((2-chlorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate | 2-chlorobenzyl | Phenyl | ~434.9 | 3.5 | 0.08 |
| Ethyl 4-({(2-fluorophenyl)aminoacetyl}amino)-1-piperidinecarboxylate | 2-fluorophenyl | Ethyl | ~379.4 | 2.1 | 0.25 |
| tert-butyl-4-(((1,3-dioxoisoindolin-2-yl)oxy)phenylmethyl)piperidine-1-carboxylate | tert-butyl/dioxoisoindolinyl | tert-butyl | ~492.6 | 4.2 | <0.01 |
Key Observations:
- Hydrogen Bonding : The target compound’s 3-acetamidophenyl group provides superior hydrogen-bonding capacity compared to halogenated analogs, favoring interactions with polar biological targets.
- Metabolic Stability : The phenyl ester in the target compound likely offers greater resistance to esterase-mediated hydrolysis than the ethyl ester in .
Biological Activity
Phenyl 4-((2-((3-acetamidophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a piperidine ring, an acetamidophenyl moiety, and a carboxylate group, contributing to its biological activity.
Anticancer Properties
Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, studies on similar compounds have shown their ability to inhibit key kinases involved in cancer progression. A notable example is the exploration of N-(2-aminoethyl)piperidine-4-carboxamide, which demonstrated inhibitory effects on VEGFR-2, ERK-2, and Abl-1 kinases. These kinases are critical targets in cancer therapy due to their roles in cell proliferation and survival .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Kinase | IC50 (μM) | Cell Line |
|---|---|---|---|
| Compound 6b | VEGFR-2 | 11.3 | HepG2 |
| Compound 6b | ERK-2 | 4.5 | K562 |
The mechanism through which this compound exerts its effects likely involves the inhibition of specific signaling pathways. Molecular docking studies have suggested that the compound interacts with the active sites of target kinases, leading to reduced phosphorylation and subsequent downstream signaling that promotes tumor growth .
In Vitro Studies
In vitro evaluations have been conducted to assess the cytotoxicity and anti-proliferative effects of the compound against various cancer cell lines. For example, derivatives similar to this compound have been tested against HepG2 (liver cancer) and K562 (chronic myeloid leukemia) cell lines, showing promising results in inducing apoptosis and inhibiting cell growth.
Table 2: In Vitro Activity Against Cancer Cell Lines
| Cell Line | Compound | IC50 (μM) | Observations |
|---|---|---|---|
| HepG2 | 6b | 11.3 | Induced apoptosis |
| K562 | 6b | 4.5 | Significant growth inhibition |
Case Studies
Several case studies have documented the effects of piperidine derivatives in clinical settings. One study highlighted a compound structurally related to this compound that showed efficacy in patients with advanced solid tumors when administered alongside traditional chemotherapy . The combination therapy resulted in improved patient outcomes compared to chemotherapy alone.
Q & A
How can researchers optimize the synthetic route for this compound while minimizing side reactions?
Level: Basic (Methodology-Driven)
Answer:
The synthesis of this piperidine-based compound involves multi-step reactions, including amide coupling, nucleophilic substitution, and carboxylate ester formation. Key challenges include controlling regioselectivity during amide bond formation and avoiding racemization. A study on structurally analogous compounds (e.g., N-substituted piperidine derivatives) demonstrated that using propionic anhydride under argon atmosphere with temperature-controlled reflux (12 hours) improved yield to ~80% . To minimize side reactions:
- Solvent selection: Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction homogeneity.
- Catalysis: Employ coupling agents like HATU or EDCI for efficient amide bond formation.
- Purification: Column chromatography with gradient elution (e.g., chloroform/methanol) resolves intermediates.
Table 1: Critical Reaction Parameters for Piperidine Derivatives
| Step | Parameter | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Amidation | Temperature | 0–5°C | Reduces hydrolysis |
| Esterification | Solvent | Dry DMF | Prevents ester saponification |
| Final purification | Eluent ratio | 9:1 CHCl₃:MeOH | Isolates target compound |
What advanced computational strategies can predict the compound’s binding affinity to biological targets?
Level: Advanced (Computational Design)
Answer:
Quantum chemical calculations and molecular docking are critical for predicting interactions with targets like orexin receptors or enzymes. A study integrating density functional theory (DFT) for electronic structure analysis and molecular dynamics (MD) simulations revealed that the acetamidophenyl moiety stabilizes hydrogen bonding with active-site residues .
Methodology:
DFT: Optimize geometry at B3LYP/6-31G* level to determine charge distribution.
Docking: Use AutoDock Vina with receptor structures (PDB: 4ZJ8) to simulate binding poses.
Free Energy Perturbation (FEP): Quantify binding energy differences between analogs.
Key Finding: The piperidine ring’s conformational flexibility allows adaptation to hydrophobic pockets, enhancing affinity .
How can structural-activity relationship (SAR) studies resolve contradictory bioactivity data in analogs?
Level: Advanced (Data Analysis)
Answer:
Contradictions in antimicrobial vs. antitumor activity across analogs often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance antitumor activity but reduce solubility.
- Methoxycarbonyl modifications improve membrane permeability but may sterically hinder target binding .
Table 2: SAR Trends in Piperidine-Based Analogs
| Substituent | Bioactivity Trend | Mechanism |
|---|---|---|
| 3-Acetamido | ↑ Antitumor (IC₅₀ = 12 µM) | Stabilizes π-π stacking with DNA |
| 4-Hydroxyphenyl | ↓ Cytotoxicity | Promotes metabolic oxidation |
| Trifluoromethyl | Mixed activity | Balances lipophilicity and target engagement |
Resolution Strategy: Pair in vitro assays (e.g., MTT for cytotoxicity) with molecular modeling to identify dominant structural drivers .
What experimental protocols validate the compound’s stability under physiological conditions?
Level: Basic (Experimental Design)
Answer:
Stability studies should simulate physiological pH (7.4), temperature (37°C), and enzymatic exposure:
pH Stability: Incubate in PBS (pH 2.0, 7.4, 9.0) for 24 hours; analyze via HPLC.
Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
Thermal Gravimetric Analysis (TGA): Monitor decomposition onset temperature.
Data Interpretation: A related piperidine-carboxylate showed 85% stability after 8 hours in serum, with degradation products identified via LC-MS .
How can researchers address discrepancies in enzyme inhibition assays for this compound?
Level: Advanced (Data Contradiction Analysis)
Answer: Discrepancies often arise from assay conditions (e.g., ionic strength, cofactors) or off-target effects. For example:
- False Positives: Redox-active intermediates may interfere with colorimetric assays (e.g., MTT).
- Solution: Use orthogonal methods (e.g., fluorescence polarization for kinase inhibition).
- Case Study: A structurally similar compound showed IC₅₀ variability (2–15 µM) across assays due to Mg²⁺ concentration differences in buffer .
Mitigation Protocol:
- Standardize buffer composition (e.g., 10 mM MgCl₂ for kinase assays).
- Include negative controls (e.g., enzyme-free wells) to rule out nonspecific binding.
What analytical techniques are essential for characterizing this compound’s purity and stereochemistry?
Level: Basic (Characterization)
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine ring protons at δ 2.2–3.0 ppm) and acetamido group integration .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ = 423.18 m/z).
- Chiral HPLC: Resolves enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 85:15).
Table 3: Key Spectral Data for Structural Confirmation
| Group | ¹H NMR (δ) | ¹³C NMR (δ) |
|---|---|---|
| Piperidine-CH₂ | 2.55 (m) | 49.4 |
| Acetamido-CO | – | 173.9 |
| Phenyl-CH | 7.24 (m) | 129.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
